Methyl 3-bromo-1H-pyrazolo[3,4-B]pyridine-5-carboxylate
Overview
Description
Methyl 3-bromo-1H-pyrazolo[3,4-B]pyridine-5-carboxylate is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromo-1H-pyrazolo[3,4-B]pyridine-5-carboxylate typically involves the iodization of commercially available 5-bromo-1H-pyrazolo[3,4-B]pyridine using N-iodosuccinimide (NIS) to obtain an intermediate. This intermediate is then protected using PMB-Cl (para-methoxybenzyl chloride) to produce the key intermediate . Another method involves the reaction of 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles with aniline at room temperature in ethanol in the presence of AC-SO3H as a catalyst .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-1H-pyrazolo[3,4-B]pyridine-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolopyridine derivatives, while oxidation and reduction reactions can modify the functional groups present on the compound .
Scientific Research Applications
Methyl 3-bromo-1H-pyrazolo[3,4-B]pyridine-5-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 3-bromo-1H-pyrazolo[3,4-B]pyridine-5-carboxylate involves its interaction with molecular targets such as tropomyosin receptor kinases (TRKs). These kinases are part of the receptor tyrosine kinase (RTK) family and play a crucial role in cell proliferation, differentiation, and survival. The compound inhibits the activity of TRKs by binding to their active sites, thereby blocking downstream signaling pathways such as Ras/Erk, PLC-γ, and PI3K/Akt .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-B]pyridine Derivatives: These compounds share a similar core structure and have been studied for their biological activities, including kinase inhibition.
1H-Pyrrolo[2,3-B]pyridine Derivatives:
5-Amino-1H-pyrazolo[4,3-B]pyridine Derivatives: These derivatives are known for their antibacterial, antifungal, and antiviral activities.
Uniqueness
Methyl 3-bromo-1H-pyrazolo[3,4-B]pyridine-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit TRKs with high selectivity and potency makes it a valuable compound in medicinal chemistry .
Biological Activity
Methyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.
Molecular Formula: C₈H₆BrN₃O₂
Molecular Weight: 256.056 g/mol
CAS Number: 1221288-27-2
MDL Number: MFCD17016018
Purity: ≥95%
Synthesis and Structural Modifications
The synthesis of this compound typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals under specific catalytic conditions. This method allows for the generation of a combinatorial library of derivatives, which can be further modified through reductive desulfurization and hydrolysis to enhance biological activity .
Antituberculotic Activity
Recent studies have highlighted the potential of pyrazolo[3,4-b]pyridines, including this compound, as promising candidates against Mycobacterium tuberculosis . In vitro assays demonstrated that certain derivatives exhibit significant antituberculotic activity by targeting pantothenate synthetase (MTBPS) in Mycobacterium tuberculosis .
Compound | Substituents | Activity (MIC) |
---|---|---|
1 | N(1)CH₃ | Effective |
2 | C(3)C₆H₅ | High |
3 | C(4)pCH₃C₆H₅ | Moderate |
4 | C(5)CO₂Et | High |
Anticancer Activity
In addition to its antituberculotic properties, this compound has shown promising anticancer activity. A study evaluated various derivatives against different cancer cell lines such as HeLa and MCF7. Notably, compounds with specific substitutions exhibited IC50 values comparable to established chemotherapeutics like doxorubicin .
Compound | Cell Line | IC50 (µM) |
---|---|---|
9a | HeLa | 2.59 |
14g | MCF7 | 2.35 |
These compounds were observed to induce cell cycle arrest and apoptosis in treated cells while maintaining a good safety profile on normal cell lines .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Inhibition of CDK2 and CDK9: This interaction is crucial for the regulation of the cell cycle and transcriptional control in cancer cells .
- Binding Affinity: Molecular docking studies indicate that these compounds have high binding affinities for their targets, suggesting a mechanism that may involve competitive inhibition .
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound:
- Antitubercular Evaluation:
- Anticancer Studies:
Properties
IUPAC Name |
methyl 3-bromo-2H-pyrazolo[3,4-b]pyridine-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3O2/c1-14-8(13)4-2-5-6(9)11-12-7(5)10-3-4/h2-3H,1H3,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFWYGVDBKVBQPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(NN=C2N=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00725544 | |
Record name | Methyl 3-bromo-2H-pyrazolo[3,4-b]pyridine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00725544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1221288-27-2 | |
Record name | Methyl 3-bromo-2H-pyrazolo[3,4-b]pyridine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00725544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-5-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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